molecular formula C16H26N10O4 B12351518 (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Cat. No.: B12351518
M. Wt: 422.44 g/mol
InChI Key: RTVQJOXSBRCZBN-JUKSSJACSA-N
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Description

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with a tetrazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported sodium bisulfate, can enhance the efficiency of the tetrazole formation . Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility .

Scientific Research Applications

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects . The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups. The presence of both a tetrazole and a piperidine ring in a single molecule provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C16H26N10O4

Molecular Weight

422.44 g/mol

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid;(2S,4R)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/2C8H13N5O2/c2*14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h2*5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t2*5-,6+/m10/s1

InChI Key

RTVQJOXSBRCZBN-JUKSSJACSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CC2=NNN=N2)C(=O)O.C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O.C1CNC(CC1CC2=NNN=N2)C(=O)O

Origin of Product

United States

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